molecular formula C31H29ClN6O3S B608351 (S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide CAS No. 1630086-20-2

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide

Cat. No. B608351
CAS RN: 1630086-20-2
M. Wt: 601.122
InChI Key: XMWUCMFVDXDRDE-NRFANRHFSA-N
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Description

KIRA8 is a novel potent, monoselective ire1α kinase-inhibiting rnase attenuator (kira), promoting reversal of established fibrosis

Scientific Research Applications

Anti-Tumor Mechanisms in Multiple Myeloma

Kira8 has been studied for its potential anti-tumor mechanisms in multiple myeloma . It has been found to decrease cell viability and induce apoptosis in human multiple myeloma cells . The compound works by inducing the C/EBP homologous protein (CHOP), and when combined with bortezomib, it exhibits more anti-myeloma effects .

Inhibition of IRE1α Activity

AMG-18, another name for the compound, is a potent and selective IRE1α inhibitor . It has IC50 values of 13 and 99 nM for recombinant and cellular IRE1α, respectively . This suggests that it could be used in research applications that require the inhibition of IRE1α activity.

Treatment of Blood Malignancies

Ire-1 inhibitors, such as this compound, have been suggested as a promising therapeutic strategy in blood malignancies . The levels of IRE1α and XBP1s are often elevated in various hematological malignancies, and inhibiting IRE1α could potentially be beneficial in the treatment of these conditions .

Reduction of ER-Stress Induced TGFβ Signaling

In lung epithelial progenitor cells, Kira8 has been shown to decrease ER-stress induced TGFβ signaling after bleomycin exposure . This suggests that it could have potential applications in research related to lung diseases.

Induction of Unfolded Protein Response and Cell Death

The compound has been found to induce the unfolded protein response and cell death in multiple myeloma cells . This suggests that it could be used in research applications that require the induction of these responses.

Inhibition of c-Abl-Activated UPR

The compound, when combined with a specific IRE1α inhibitor, KIRA8, has been found to enhance cell death with the reciprocal induction of CHOP mRNA expression . This suggests that it could be used in research applications that require the inhibition of c-Abl-activated UPR.

properties

IUPAC Name

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWUCMFVDXDRDE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019271
Record name IRE-1 inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide

CAS RN

1630086-20-2
Record name IRE-1 inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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